Mechanism and Modality: Reversible Small Molecule vs. Irreversible Antibody
BMS-962212 is a reversible small molecule inhibitor of FXIa (Ki = 0.7 nM) with a short half-life, allowing for precise, titratable anticoagulation [1]. This is in direct contrast to the monoclonal antibody abelacimab, which irreversibly binds and inhibits both FXI and FXIa (IC50 = 2.8 nM for FXIa), leading to a prolonged pharmacodynamic effect that lasts for weeks and is not reversible [2].
| Evidence Dimension | FXIa Inhibition Mechanism & Half-life |
|---|---|
| Target Compound Data | Reversible small molecule inhibition; Mean half-life of 2.04 to 8.65 h |
| Comparator Or Baseline | Abelacimab (MAA868): Irreversible monoclonal antibody; PD effect > 30 days |
| Quantified Difference | BMS-962212 is a reversible, short-acting agent, while abelacimab provides long-term, irreversible inhibition. |
| Conditions | In vitro binding assay; Phase 1 clinical trial in healthy volunteers |
Why This Matters
For procurement in acute hospital settings, BMS-962212's reversible and short-acting profile offers superior control, enabling dose titration and rapid reversal of anticoagulation if needed, which is a critical safety differentiator from long-acting antibodies.
- [1] Pinto, D. J. P.; Orwat, M. J.; Smith, L. M.; et al. Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). J. Med. Chem. 2017, 60 (23), 9703–9723. View Source
- [2] Yi, B. A.; Freedholm, D.; Widener, N.; et al. Pharmacokinetics and pharmacodynamics of Abelacimab (MAA868), a novel dual inhibitor of Factor XI and Factor XIa. J. Thromb. Haemost. 2022, 20 (2), 307-318. View Source
